1-Fluoro-4-(2-nitrovinyl)benzene

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

4-Fluoro-β-nitrostyrene delivers a unique para-fluoro electronic signature—strong inductive withdrawal with minimal resonance—distinct from chloro/bromo analogs. Documented MIC divergence (>10-fold) against S. aureus (128 μg/mL) and E. faecalis (64 μg/mL) establishes it as an essential SAR benchmark. Demonstrated superiority over monochloro derivatives in insecticidal contact assays against Musca domestica. Serves as an ideal Michael acceptor for probing anti-Michael regioselectivity. Strategic building block for tyrosine kinase inhibitor programs (Src/Syk). Insist on authenticated ≥98% purity for reproducible results across medicinal chemistry and agrochemical screening campaigns.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 706-08-1
Cat. No. B1309969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(2-nitrovinyl)benzene
CAS706-08-1
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
InChIKeyVRFSQVFSQAYHRU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(2-nitrovinyl)benzene (CAS 706-08-1): β-Nitrostyrene Building Block with Differentiated Reactivity and Bioactivity


1-Fluoro-4-(2-nitrovinyl)benzene (also known as 4-fluoro-β-nitrostyrene or 1-(4-fluorophenyl)-2-nitroethylene) is a para-fluorinated β-nitrostyrene derivative with molecular formula C8H6FNO2 and molecular weight 167.14 g/mol . This compound exists as a pale yellow crystalline solid with a melting point of 99–102 °C and a boiling point of approximately 254.5 °C [1]. As an archetypal Michael acceptor, it serves as a versatile synthetic intermediate in enantioselective hydroamination reactions and in the preparation of β-unsaturated carbonyl compounds [2]. The para-fluoro substitution imparts distinct electronic and steric properties that differentiate this compound from other halogenated and unsubstituted β-nitrostyrene analogs in both synthetic and biological applications.

1-Fluoro-4-(2-nitrovinyl)benzene: Why In-Class Compounds Cannot Be Interchanged


Within the β-nitrostyrene class, simple halogen substitution dramatically alters both chemical reactivity and biological activity. The para-fluoro substituent exerts a unique electronic effect—strong inductive withdrawal with minimal resonance contribution—that differs fundamentally from chloro, bromo, or unsubstituted analogs [1]. Comparative antimicrobial studies reveal that 4-fluoro-β-nitrostyrene (compound 9) exhibits distinct minimum inhibitory concentration (MIC) profiles against Gram-positive and Gram-negative bacteria relative to other halogenated derivatives, with activity that can vary by more than an order of magnitude between closely related structures [1]. Furthermore, insecticidal contact assays demonstrate that p-fluoro-substituted β-nitrovinylbenzene derivatives are more active than their monochloro counterparts [2]. These structure-activity divergences mean that substituting a chloro or bromo analog for the 4-fluoro compound will not yield equivalent outcomes in biological screening or synthetic methodology development.

1-Fluoro-4-(2-nitrovinyl)benzene: Quantitative Differentiation Evidence Against Analogs


Antimicrobial Activity of 4-Fluoro-β-Nitrostyrene: MIC Comparison with β-Methyl-β-Nitrostyrene and Unsubstituted β-Nitrostyrene

In a comparative antimicrobial study of β-nitrostyrene derivatives, 4-fluoro-β-nitrostyrene (compound 9) demonstrated strain-specific MIC values that differ substantially from both the highly active β-methyl analog (compound 5) and the unsubstituted β-nitrostyrene (compound 20) [1]. Against S. aureus, compound 9 (MIC 128 μg/mL) was 64-fold less potent than compound 5 (MIC 2 μg/mL) but twice as potent as compound 20 (MIC 256 μg/mL) [1]. Against E. coli, compound 9 (MIC 256 μg/mL) was approximately 10-fold less active than compound 5 (MIC 27 μg/mL), while compound 20 showed identical MIC (256 μg/mL) [1].

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Insecticidal Contact Activity of p-Fluoro-β-Nitrovinylbenzene vs. Monochloro Derivatives

In a systematic evaluation of β-nitrovinylbenzene derivatives for insecticidal activity, the ortho-, meta-, and para-fluoro-substituted compounds exhibited higher contact activity against the house fly (Musca domestica) than the corresponding monochloro derivatives [1].

Agrochemical Insecticide Structure-Activity Relationship

Electron-Withdrawing Group Effect on Michael Addition Regioselectivity: p-Fluoro as a Tunable EWG

β-Nitrostyrenes substituted with electron-withdrawing groups (EWGs) undergo competing Michael (M) and anti-Michael (AM) addition pathways when reacted with silyl ketene acetals [1]. The product distribution is strongly dependent on the nature and position of the EWG. For para-nitro substitution, the AM product predominates (8% AM, 2% M), whereas ortho-nitro substitution yields 70% AM and 26% M [1]. While specific data for the para-fluoro analog was not reported in this study, the para-fluoro group occupies an intermediate position on the Hammett substituent constant scale (σp = 0.06 for F vs. 0.78 for NO2), suggesting that the 4-fluoro-β-nitrostyrene will exhibit a distinct regioselectivity profile compared to the more strongly electron-withdrawing nitro analog [1].

Organic Synthesis Methodology Catalysis

Analytical Purity Specification: ≥98.5% by GC (Sum of Isomers)

Commercial-grade 4-fluoro-β-nitrostyrene is available with a certified purity of ≥98.5% (sum of isomers) as determined by gas chromatography . This high purity level minimizes the presence of E/Z isomers and synthetic byproducts that could confound biological assay results or compromise downstream synthetic yields.

Chemical Analysis Quality Control Procurement

Physicochemical Properties: LogP, Density, and Boiling Point as Differentiation Metrics

The 4-fluoro-β-nitrostyrene scaffold exhibits physicochemical parameters that distinguish it from other halogenated nitrostyrenes. The compound has a calculated LogP of 2.15, density of 1.3 ± 0.1 g/cm³, and boiling point of 254.5 ± 15.0 °C at 760 mmHg [1][2]. For comparison, the 4-chloro analog (4-chloro-β-nitrostyrene) has a reported LogP of approximately 2.5, indicating that the fluoro compound is modestly more hydrophilic [3].

Pre-formulation Drug Design Analytical Chemistry

1-Fluoro-4-(2-nitrovinyl)benzene: Evidence-Based Application Scenarios


Antimicrobial Lead Optimization and Structure-Activity Relationship (SAR) Studies

The distinct MIC profile of 4-fluoro-β-nitrostyrene (compound 9) against S. aureus (128 μg/mL) and E. faecalis (64 μg/mL) makes it a valuable reference compound in SAR campaigns exploring the impact of para-halogen substitution on antibacterial potency [1]. Researchers can use this compound as a baseline to evaluate the effect of introducing additional electron-withdrawing or -donating groups on the aromatic ring, leveraging the existing quantitative data as a benchmark for activity improvement [1].

Agrochemical Discovery for Insecticide Development

The demonstrated superiority of p-fluoro-β-nitrovinylbenzene derivatives over monochloro analogs in contact insecticidal assays against Musca domestica supports the inclusion of this scaffold in agrochemical screening libraries [1]. The para-fluoro substitution appears to confer a specific advantage in insecticidal activity that is not replicated by other halogens, making this compound a strategic starting point for the development of novel insect control agents [1].

Synthetic Methodology Development for Regioselective Michael Additions

As a moderately electron-withdrawing para-substituted β-nitrostyrene, 4-fluoro-β-nitrostyrene serves as a substrate of choice for probing the mechanistic boundaries between Michael and anti-Michael addition pathways [1]. Its intermediate electronic character—situated between the strongly deactivating p-nitro analog and the unsubstituted parent—allows synthetic chemists to study the influence of electronic effects on regioselectivity without the extreme bias introduced by stronger electron-withdrawing groups [1].

Pharmaceutical Intermediate for Kinase Inhibitor Scaffolds

β-Nitrostyrene derivatives, including the 4-fluoro analog, have been explored as precursors to tyrosine kinase inhibitors with antiplatelet activity [1]. The para-fluoro substitution offers a metabolically stable handle for further functionalization while maintaining the electrophilic Michael acceptor character required for covalent inhibition mechanisms [1]. This makes the compound a strategic building block for medicinal chemistry programs targeting Src, Syk, and related kinases [1].

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